molecular formula C25H27ClN6O2 B10874689 7-benzyl-8-[4-(2-chlorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-8-[4-(2-chlorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10874689
M. Wt: 479.0 g/mol
InChI Key: YBVQVRKVOSZRST-UHFFFAOYSA-N
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Description

    7-benzyl-8-[4-(2-chlorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: , is an essential first-line drug used in the treatment of tuberculosis (TB).

  • Its chemical structure consists of a purine core with a benzyl group and a chlorobenzyl-piperazine moiety.
  • Pyrazinamide plays a crucial role in shortening TB therapy by targeting Mycobacterium tuberculosis.
  • Preparation Methods

      Synthetic Routes: Pyrazinamide can be synthesized through various methods, including condensation reactions and cyclizations.

      Reaction Conditions: The most common synthetic route involves the condensation of 3,6-dichloropyridazine with benzylamine followed by cyclization with piperazine.

      Industrial Production: Pyrazinamide is industrially produced via large-scale chemical synthesis, ensuring its availability for TB treatment.

  • Chemical Reactions Analysis

      Reactions: Pyrazinamide undergoes several reactions, including

      Common Reagents and Conditions: Reagents like hydrazine hydrate and sodium hydroxide are used in these reactions.

      Major Products: The primary products include pyrazinoic acid and its derivatives.

  • Scientific Research Applications

      Chemistry: Pyrazinamide serves as a model compound for studying heterocyclic chemistry and drug design.

      Biology: Researchers explore its effects on bacterial metabolism and resistance mechanisms.

      Medicine: It remains a cornerstone in TB treatment regimens.

      Industry: Pyrazinamide production contributes to pharmaceutical manufacturing.

  • Mechanism of Action

      Targets: Pyrazinamide primarily targets the mycobacterial enzyme , which converts it to pyrazinoic acid.

      Pathways: Pyrazinoic acid disrupts mycobacterial membrane energetics, leading to bacterial death.

  • Comparison with Similar Compounds

      Uniqueness: Pyrazinamide’s unique feature lies in its selective activity against M. tuberculosis.

      Similar Compounds: Other anti-TB drugs like isoniazid, rifampicin, and ethambutol are used alongside pyrazinamide.

    Properties

    Molecular Formula

    C25H27ClN6O2

    Molecular Weight

    479.0 g/mol

    IUPAC Name

    7-benzyl-8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1,3-dimethylpurine-2,6-dione

    InChI

    InChI=1S/C25H27ClN6O2/c1-28-22-21(23(33)29(2)25(28)34)32(16-18-8-4-3-5-9-18)24(27-22)31-14-12-30(13-15-31)17-19-10-6-7-11-20(19)26/h3-11H,12-17H2,1-2H3

    InChI Key

    YBVQVRKVOSZRST-UHFFFAOYSA-N

    Canonical SMILES

    CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4Cl)CC5=CC=CC=C5

    Origin of Product

    United States

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